N,N,N',N'-Tetraethyl-1,3-propanediamine chemical properties
N,N,N',N'-Tetraethyl-1,3-propanediamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N,N,N',N'-Tetraethyl-1,3-propanediamine
Executive Summary
N,N,N',N'-Tetraethyl-1,3-propanediamine is a substituted diamine characterized by a propane backbone with two tertiary amine functionalities. Its molecular structure, featuring two basic nitrogen atoms separated by a flexible three-carbon chain, imparts significant utility as a bidentate chelating ligand and a sterically hindered organic base. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthesis protocol, its spectroscopic signature, and its applications in research and development. The content is tailored for professionals in chemistry and drug development, emphasizing the rationale behind its reactivity and handling protocols.
Molecular Structure and Identification
Chemical Structure
The structure consists of a central propane-1,3-diamine core where each nitrogen atom is fully substituted with two ethyl groups. The ethyl groups provide steric bulk around the nitrogen atoms, influencing the molecule's reactivity and coordination geometry.
Caption: 2D structure of N,N,N',N'-Tetraethyl-1,3-propanediamine.
Chemical Identifiers
For unambiguous identification, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | N,N,N',N'-tetraethylpropane-1,3-diamine | [1] |
| CAS Number | 60558-96-5 | [1][2] |
| Molecular Formula | C₁₁H₂₆N₂ | [1][2] |
| Molecular Weight | 186.34 g/mol | [1][2] |
| InChIKey | RCZLVPFECJNLMZ-UHFFFAOYSA-N | [1] |
| Synonyms | 1,3-Bis(diethylamino)propane, N,N,N',N'-Tetraethyl trimethylene diamine | [1][2] |
Physicochemical Properties
The physical properties of this compound are characteristic of a tertiary amine of its molecular weight. It exists as a clear yellow liquid under standard conditions.[2]
| Property | Value | Conditions | Source |
| Appearance | Clear yellow liquid | Standard | [2] |
| Boiling Point | 133 °C | 80 mm Hg | [2] |
| Density | 0.81 g/mL | 25 °C | [2] |
| Refractive Index (nD) | 1.4377 | 20 °C | [2] |
| Flash Point | 76 °C (169 °F) | Closed cup | [2] |
| pKa | 10.70 ± 0.25 | Predicted | [2] |
The two nitrogen atoms possess lone pairs of electrons, making the molecule a potent Brønsted-Lowry base. The predicted pKa of 10.70 suggests it is a stronger base than simple tertiary amines like triethylamine (pKa ≈ 10.75), which is attributable to the electronic effects of the alkyl groups.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific experimental spectra are proprietary, a predictive profile can be established based on its structure.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | CH₃ (triplet) | ~1.0 ppm | Methyl protons adjacent to a methylene group. |
| N-CH₂ (quartet) | ~2.4 ppm | Methylene protons of the ethyl groups, adjacent to a methyl group. | |
| N-CH₂-C (triplet) | ~2.3 ppm | Methylene protons at C1 and C3 of the propane chain. | |
| C-CH₂-C (quintet) | ~1.6 ppm | Central methylene protons at C2 of the propane chain. | |
| ¹³C NMR | CH₃ | ~12 ppm | Ethyl methyl carbons. |
| N-CH₂ | ~47 ppm | Ethyl methylene carbons. | |
| N-CH₂-C | ~52 ppm | Propane chain carbons (C1, C3) bonded to nitrogen. | |
| C-CH₂-C | ~25 ppm | Central propane chain carbon (C2). | |
| FTIR | C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. |
| C-N stretch | 1050-1250 cm⁻¹ | Tertiary amine C-N bond vibration. | |
| CH₂/CH₃ bend | 1350-1470 cm⁻¹ | Methylene and methyl group deformations. |
Synthesis and Reactivity
Representative Synthesis Protocol
A standard and logical approach to synthesizing N,N,N',N'-Tetraethyl-1,3-propanediamine is through the nucleophilic substitution of a 1,3-dihalopropane with diethylamine. The high basicity and nucleophilicity of diethylamine allow it to displace the halide leaving groups.
Reaction: Br-(CH₂)₃-Br + 4 HN(CH₂CH₃)₂ → (CH₃CH₂)₂N-(CH₂)₃-N(CH₂CH₃)₂ + 2 [H₂N(CH₂CH₃)₂]Br
Causality of Experimental Choices:
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Reagents: 1,3-Dibromopropane is chosen for its good leaving groups (Br⁻). Diethylamine serves as both the nucleophile and the base to neutralize the HBr byproduct. An excess of diethylamine (4 equivalents) is used to drive the reaction to completion and ensure that two equivalents are available to act as a base.
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Solvent: A polar aprotic solvent like acetonitrile or DMF can be used to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.
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Temperature: Heating is typically required to overcome the activation energy of the reaction, often under reflux conditions.
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Work-up: An aqueous basic work-up (e.g., with NaOH) is used to deprotonate the diethylammonium bromide salt, liberating the free diethylamine, which can be removed with the aqueous layer. The organic product is then isolated and purified by distillation.
Caption: Experimental workflow for the synthesis of the title compound.
Key Reactivity Profile
The chemical behavior is dominated by the two tertiary amine centers.
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Basicity: It readily acts as a Brønsted-Lowry base to deprotonate a wide range of acidic compounds. Its steric bulk can make it a useful non-nucleophilic base in certain contexts, similar to diisopropylethylamine (DIPEA).
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Chelating Ligand: The propane-1,3-diamine backbone allows the two nitrogen atoms to coordinate to a single metal center, forming a stable six-membered chelate ring. This bidentate coordination is fundamental to its use in inorganic and organometallic chemistry. The stability of the resulting metal complex is enhanced by the chelate effect.
Caption: Chelation of a metal center (M) by the bidentate diamine ligand.
Applications in Research and Development
While less common than its tetramethyl analog (TMEDA), N,N,N',N'-Tetraethyl-1,3-propanediamine serves similar roles where different steric or electronic properties are desired.
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Coordination Chemistry: It is used to synthesize metal complexes. The bulkier ethyl groups, compared to methyl groups in TMEDA, can influence the coordination number, geometry, and reactivity of the resulting metal center.
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Catalysis: As a ligand, it can stabilize and activate metal catalysts for various organic transformations, including polymerization reactions and cross-coupling.[3]
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Organic Synthesis: It can be employed as a base or as a reagent to control lithiation reactions by forming stable complexes with lithium cations, thereby influencing the regioselectivity of deprotonation.
Safety and Handling
This compound is hazardous and requires strict safety protocols.
Hazard Identification
The Globally Harmonized System (GHS) classification indicates significant hazards.
| GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [1] |
| Hazard Class | Skin Corrosion 1B | [1] |
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
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Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
Conclusion
N,N,N',N'-Tetraethyl-1,3-propanediamine is a valuable, albeit hazardous, chemical tool. Its properties as a strong, sterically hindered base and an effective bidentate ligand make it a versatile reagent in synthetic chemistry. Understanding its physicochemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in a research and development setting.
References
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PubChem. (n.d.). N,N,N',N'-Tetraethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemdad. (n.d.). N,N,N',N'-TETRAETHYL-1,3-PROPANEDIAMINE. Retrieved from [Link]
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Haz-Map. (n.d.). N,N,N',N'-Tetramethyl-1,3-propanediamine. National Library of Medicine. Retrieved from [Link]
